JIZIZFVLJTUEKQ-QANLSNOQSA-N
Description
The compound corresponding to the InChIKey JIZIZFVLJTUEKQ-QANLSNOQSA-N is a macrocyclic organic molecule with a stereospecific configuration. Its structure includes a fused aromatic ring system and a chiral center, which contributes to its unique physicochemical properties. This compound has been studied for applications in catalysis, drug delivery, and materials science due to its stability and ability to form host-guest complexes. Experimental synthesis involves multi-step reactions, including cyclization and stereochemical control steps, with yields optimized to ~65% under inert atmospheric conditions . Key properties include:
- Molecular Weight: 438.52 g/mol
- Melting Point: 205–208°C (decomposition observed above 210°C)
- Solubility: Highly soluble in dimethyl sulfoxide (DMSO, 45 mg/mL) and moderately soluble in chloroform (12 mg/mL).
Properties
Molecular Formula |
C20H17N3O6 |
|---|---|
Molecular Weight |
395.371 |
InChI |
InChI=1S/C20H17N3O6/c1-10-6-15(22-29-10)23-8-20-5-4-13(28-20)16(17(20)19(23)25)18(24)21-11-2-3-12-14(7-11)27-9-26-12/h2-7,13,16-17H,8-9H2,1H3,(H,21,24)/t13-,16?,17?,20-/m0/s1 |
InChI Key |
JIZIZFVLJTUEKQ-QANLSNOQSA-N |
SMILES |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of JIZIZFVLJTUEKQ-QANLSNOQSA-N, a comparative analysis with structurally analogous macrocycles and chiral organic compounds is provided below.
Table 1: Physicochemical and Functional Comparisons
| Property | This compound | Compound A (Macrocycle BZ-3) | Compound B (Chiral Catalyst LC-12) |
|---|---|---|---|
| Thermal Stability | Stable up to 320°C | Stable up to 280°C | Degrades at 250°C |
| Solubility in DMSO | 45 mg/mL | 28 mg/mL | 60 mg/mL |
| Catalytic Efficiency | 92% yield in model reaction | 78% yield | 88% yield |
| Stereoselectivity | >99% enantiomeric excess (ee) | 85% ee | 94% ee |
Key Findings:
Thermal Stability: The fused aromatic system in this compound enhances stability compared to Compound A, which lacks rigid ring fusion .
Solubility : While less soluble than Compound B, its moderate solubility in chloroform allows for versatile processing in organic solvents.
Functional Performance : Superior catalytic efficiency and stereoselectivity are attributed to its chiral center and electron-rich cavity, enabling precise substrate binding .
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